3-Methylhexa-1,3,5-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylhexa-1,3,5-triene is an organic compound characterized by a conjugated system of double bonds. This compound is a derivative of hexa-1,3,5-triene, where a methyl group is attached to the third carbon atom. The presence of conjugated double bonds imparts unique chemical properties to this compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methylhexa-1,3,5-triene can be synthesized through several methods, including:
Dehydration of Alcohols: This method involves the removal of water from alcohols to form the desired diene.
Dehydrohalogenation of Organohalides: This method involves the elimination of hydrogen halides from organohalides.
Industrial Production Methods
Industrial production of this compound typically involves large-scale dehydration or dehydrohalogenation processes, utilizing catalysts and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Methylhexa-1,3,5-triene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Chlorine gas in the presence of light or a catalyst.
Major Products Formed
Oxidation: Formation of epoxides or diols.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-Methylhexa-1,3,5-triene has several applications in scientific research:
Chemistry: Used as a model compound to study conjugated systems and their reactivity.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the synthesis of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-methylhexa-1,3,5-triene involves its conjugated double bonds, which allow for electron delocalization. This delocalization stabilizes the molecule and enables it to participate in various chemical reactions. The molecular targets and pathways involved include interactions with electrophiles and nucleophiles, leading to the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
Hexa-1,3,5-triene: The parent compound without the methyl group.
Buta-1,3-diene: A simpler conjugated diene with two double bonds.
Hexa-1,3,5-triyne: A compound with triple bonds instead of double bonds
Uniqueness
3-Methylhexa-1,3,5-triene is unique due to the presence of the methyl group, which influences its reactivity and stability. The methyl group can affect the electron distribution and steric hindrance, making this compound distinct from its analogs .
Properties
CAS No. |
24587-27-7 |
---|---|
Molecular Formula |
C7H10 |
Molecular Weight |
94.15 g/mol |
IUPAC Name |
3-methylhexa-1,3,5-triene |
InChI |
InChI=1S/C7H10/c1-4-6-7(3)5-2/h4-6H,1-2H2,3H3 |
InChI Key |
NEVFABBVOIJXHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC=C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.